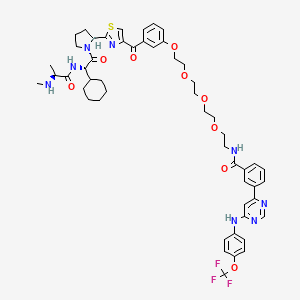
Sniper(abl)-024
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-024 is a chimeric small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome systemThese compounds are particularly significant in cancer therapy due to their ability to target and degrade proteins that are otherwise considered undruggable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sniper(abl)-024 involves the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase from the IAP family. These ligands are connected by a linker of optimal length to ensure the spatial availability of the target protein to the E3 ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the preparation of individual ligands, linker attachment, and final conjugation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions, purification steps, and quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: Sniper(abl)-024 primarily undergoes reactions related to its mechanism of action, such as ubiquitination and proteasomal degradation. These reactions are facilitated by the recruitment of E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Common Reagents and Conditions: The key reagents involved in the reactions of this compound include the target protein ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions typically occur under physiological conditions within the cellular environment, where the compound can interact with its molecular targets.
Major Products Formed: The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome into smaller peptide fragments.
Applications De Recherche Scientifique
Sniper(abl)-024 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes.
Medicine: this compound has significant potential in cancer therapy. It targets and degrades oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs that utilize targeted protein degradation.
Mécanisme D'action
Sniper(abl)-024 can be compared with other similar compounds, such as proteolysis-targeting chimeras (PROTACs) and other SNIPERs:
PROTACs: Like this compound, PROTACs are chimeric molecules that induce targeted protein degradation.
Other SNIPERs: this compound is part of a broader class of SNIPER compounds, each designed to target different proteins. The uniqueness of this compound lies in its specific targeting of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
Comparaison Avec Des Composés Similaires
- SNIPER(ER)
- SNIPER(BRD)
- SNIPER(AR)
- PROTACs targeting various proteins
Propriétés
Formule moléculaire |
C52H61F3N8O9S |
|---|---|
Poids moléculaire |
1031.1 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
Clé InChI |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















